1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
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Overview
Description
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a methyl group at the 4-position and an ethanone group at the 3-position
Preparation Methods
The synthesis of 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one typically involves several steps. One common synthetic route includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often involve the use of base-mediated conversion and substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one primarily involves its interaction with FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition results in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one can be compared with other pyrrolopyridine derivatives, such as:
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group at the 5-position, which may affect its chemical reactivity and biological activity.
4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one: The presence of a bromine atom at the 4-position and a carbonyl group at the 2-position distinguishes it from this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-11-10-9(6)8(5-12-10)7(2)13/h3-5H,1-2H3,(H,11,12) |
InChI Key |
MOJNQQDSUDFBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)C(=O)C |
Origin of Product |
United States |
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